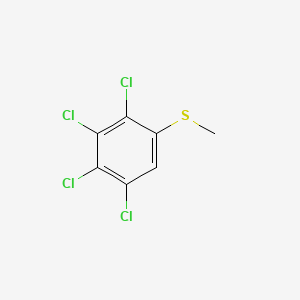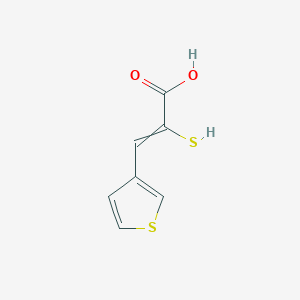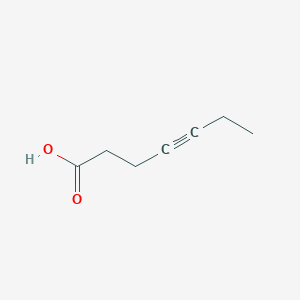
2,3-Bis(dimethylamino)cycloprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(dimethylamino)cycloprop-2-en-1-one is a unique organic compound characterized by its cyclopropenone core structure. This compound is notable for its potential applications in various fields, including organic synthesis and catalysis. Its structure consists of a three-membered cyclopropenone ring substituted with two dimethylamino groups, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)cycloprop-2-en-1-one typically involves the reaction of dimethylamine with cyclopropenone derivatives. One common method includes the reaction of cyclopropenone with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(dimethylamino)cycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of cyclopropenone derivatives with oxidized functional groups.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted cyclopropenone derivatives.
Applications De Recherche Scientifique
2,3-Bis(dimethylamino)cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Bis(dimethylamino)cycloprop-2-en-1-one involves its interaction with various molecular targets. The compound’s cyclopropenone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
2,3-Bis(dimethylamino)-2-cyclopropen-1-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
1,3-Bis(dimethylamino)-2-propanol: Contains a hydroxyl group instead of a cyclopropenone ring.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
50338-18-6 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2,3-bis(dimethylamino)cycloprop-2-en-1-one |
InChI |
InChI=1S/C7H12N2O/c1-8(2)5-6(7(5)10)9(3)4/h1-4H3 |
Clé InChI |
PNVAMADMHHFLTM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C1=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



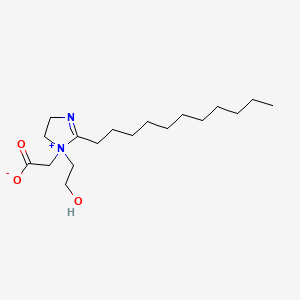



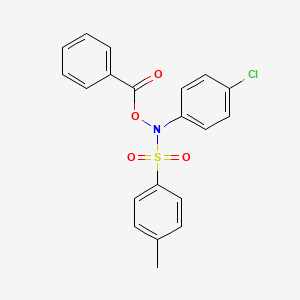
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
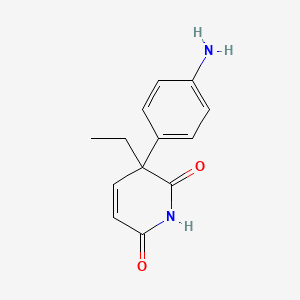
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
